molecular formula C14H14N2O3S B2419870 N'-(3-Methoxybenzylidene)benzenesulfonohydrazide CAS No. 302908-79-8

N'-(3-Methoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B2419870
CAS No.: 302908-79-8
M. Wt: 290.34
InChI Key: UDZUZWIERJZKSQ-RVDMUPIBSA-N
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Description

N’-(3-Methoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol.

Preparation Methods

N’-(3-Methoxybenzylidene)benzenesulfonohydrazide can be synthesized using a condensation method. This involves the reaction of methoxybenzaldehyde derivatives with benzenesulfonylhydrazine in an alcoholic medium . The reaction typically yields crystallized products, which are then characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis

Chemical Reactions Analysis

N’-(3-Methoxybenzylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-(3-Methoxybenzylidene)benzenesulfonohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-(3-Methoxybenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:

  • N’-(4-Methoxybenzylidene)benzenesulfonohydrazide
  • N’-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide
  • N’-(2-Methoxybenzylidene)benzenesulfonohydrazide

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The uniqueness of N’-(3-Methoxybenzylidene)benzenesulfonohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-13-7-5-6-12(10-13)11-15-16-20(17,18)14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUZWIERJZKSQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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